(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
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Overview
Description
(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thioxothiazolidine ring, a methoxybenzylidene group, and a benzoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid typically involves multiple steps, starting with the preparation of the thioxothiazolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxybenzylidene group is then introduced via a condensation reaction with an aldehyde. The final step involves the coupling of the intermediate with a benzoic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced, but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways may make it useful in treating diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific industrial contexts.
Mechanism of Action
The mechanism of action of (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzoic acid: A simpler analog with similar functional groups but lacking the thioxothiazolidine ring and methoxybenzylidene group.
Thiazolidine-2,4-dione: A compound with a similar ring structure but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is unique due to its combination of functional groups and structural features
Properties
IUPAC Name |
2-hydroxy-5-[3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S2/c1-29-16-5-3-2-4-12(16)10-17-19(26)23(21(30)31-17)9-8-18(25)22-13-6-7-15(24)14(11-13)20(27)28/h2-7,10-11,24H,8-9H2,1H3,(H,22,25)(H,27,28)/b17-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVNBXVFPFRQJB-YVLHZVERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.